(alphaS)-alpha-Amino-3,4-dimethylbenzenebutanoic acid
Overview
Description
(alphaS)-alpha-Amino-3,4-dimethylbenzenebutanoic acid is a type of alpha hydroxy carboxylic acid (AHA), which is a group of carboxylic acids featuring a hydroxy group located one carbon atom away from the acid group . Notable AHAs include glycolic acid, lactic acid, mandelic acid, and citric acid .
Synthesis Analysis
The synthesis of α-Amino acids has been discussed in connection with separate syntheses of carboxylic acids and amino compounds . One common synthesis route involves the hydrolysis of α-halocarboxylic acids, readily available precursors, to produce 2-hydroxycarboxylic acids . Another method of getting to the α ‑amino acid is by reductive amination of the α ‑keto acid .Molecular Structure Analysis
The molecular structure of amino acids is determined by the hydrophilic or hydrophobic nature of the side-chain . The side chain (R group) of amino acids determines their chemical and physical characteristics .Chemical Reactions Analysis
In aqueous solution at neutral pH, the carboxylic group of amino acids is dissociated into a carboxylate and a proton, and the amino group, which functions as a base, is protonated . α-Hydroxy acids are particularly prone to acid-catalyzed decarbonylation, yielding carbon monoxide, a ketone or aldehyde, and water as by-products .Physical and Chemical Properties Analysis
Amino acids are non-volatile crystalline solids, which melt or decompose at fairly high temperatures . They possess high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .Properties
IUPAC Name |
(2S)-2-amino-4-(3,4-dimethylphenyl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-3-4-10(7-9(8)2)5-6-11(13)12(14)15/h3-4,7,11H,5-6,13H2,1-2H3,(H,14,15)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLSROLXINIXAE-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(C(=O)O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)CC[C@@H](C(=O)O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501251465 | |
Record name | (αS)-α-Amino-3,4-dimethylbenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501251465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089276-05-0 | |
Record name | (αS)-α-Amino-3,4-dimethylbenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1089276-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-α-Amino-3,4-dimethylbenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501251465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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